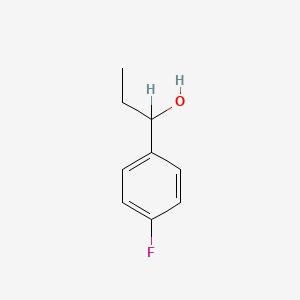

1-(4-Fluorophenyl)propan-1-ol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNKDCZWGZSHNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70990343 | |

| Record name | 1-(4-Fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-47-3 | |

| Record name | α-Ethyl-4-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ethyl-p-fluorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-ethyl-p-fluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Context Within Fluorinated Organic Compounds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. tandfonline.com Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group, leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. tandfonline.comacs.org These characteristics have made fluorinated compounds a cornerstone of medicinal chemistry, with approximately 25% of all small-molecule drugs currently in clinical use containing at least one fluorine atom. nih.gov

The C-F bond is significantly stronger than the C-H bond, making it more resistant to metabolic degradation. tandfonline.com This enhanced stability can lead to a longer biological half-life for fluorinated pharmaceuticals. researchgate.net Furthermore, the introduction of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for a drug's interaction with its biological target. nih.gov

Within this context, 1-(4-Fluorophenyl)propan-1-ol serves as a valuable chiral building block for the synthesis of more complex fluorinated molecules. evitachem.com Its structure, featuring a fluorine atom on the phenyl ring, makes it a subject of interest for researchers exploring the impact of fluorination on molecular properties and biological activity. The study of such compounds contributes to a deeper understanding of how to strategically incorporate fluorine to optimize the performance of new chemical entities.

Overview of Research Trajectories for Arylpropanol Structures

Direct Synthesis Approaches

Direct synthesis methodologies provide straightforward pathways to this compound and its analogs, primarily involving the reduction of corresponding ketones or through sophisticated coupling reactions.

Reduction of Prochiral Ketone Precursors

A prevalent method for synthesizing this compound is the reduction of its prochiral ketone precursor, 4'-fluoropropiophenone (B1329323). chemicalbook.com This transformation can be accomplished using various reducing agents, with sodium borohydride (B1222165) and lithium aluminum hydride being the most common.

Sodium borohydride (NaBH4) is a widely used reagent for the reduction of aldehydes and ketones. smolecule.comsigmaaldrich.com In the synthesis of this compound, NaBH4 offers a chemoselective method to reduce the carbonyl group of 4'-fluoropropiophenone without affecting other potentially sensitive functional groups. The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, at room temperature.

For the asymmetric reduction of 4'-fluoropropiophenone, chiral auxiliaries can be employed in conjunction with sodium borohydride to induce enantioselectivity, leading to the preferential formation of one enantiomer of the alcohol. bccollegeasansol.ac.inbath.ac.uk The use of chiral ligands or auxiliaries modifies the hydride reagent, creating a chiral environment that directs the hydride attack to one face of the prochiral ketone.

Table 1: Sodium Borohydride Mediated Reductions

| Precursor | Reducing System | Product | Key Features |

| 4'-Fluoropropiophenone | NaBH4 in protic solvent | This compound | Chemoselective reduction of the ketone. |

| 4'-Fluoropropiophenone | NaBH4 with chiral auxiliary | Enantiomerically enriched this compound | Asymmetric synthesis favoring one enantiomer. bccollegeasansol.ac.inbath.ac.uk |

| 2-Amino-5-hydroxypropiophenone | Sodium dithionite | 2-Amino-5-hydroxy-1-propanol | Aromatic ketone reduction in the presence of other functional groups. google.com |

Lithium aluminum hydride (LiAlH4 or LAH) is a more potent reducing agent than sodium borohydride and can reduce a wider range of functional groups, including carboxylic acids and esters, in addition to aldehydes and ketones. vulcanchem.commasterorganicchemistry.comorganicreactions.org The reduction of 4'-fluoropropiophenone to this compound using LAH is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. nih.gov Due to its high reactivity, the reaction is often conducted at low temperatures to control the reaction rate and prevent side reactions. nih.gov While effective, the lower chemoselectivity of LAH compared to NaBH4 means that its use is more suitable for substrates lacking other reducible functional groups. masterorganicchemistry.com

Table 2: Lithium Aluminum Hydride Mediated Reductions

| Precursor | Reducing Agent | Product | Key Features |

| 4'-Fluoropropiophenone | LiAlH4 in aprotic solvent | This compound | Powerful reduction of the ketone. nih.gov |

| Substituted propiophenones | LiAlH4 | Corresponding 1-arylpropanols | General method for a variety of substituted analogs. |

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds and have been applied to the synthesis of precursors for arylpropanols.

The Suzuki-Miyaura cross-coupling reaction, which typically involves the palladium-catalyzed reaction between an organoboron compound and an organic halide, is a versatile method for creating C-C bonds. researchgate.netnih.govmdpi.comnih.govacademie-sciences.fryonedalabs.comnih.govorganic-chemistry.org While not a direct synthesis of this compound, this methodology can be used to synthesize unsaturated precursors like (E)-1-(4-fluorophenyl)prop-1-en-1-ol. escholarship.org Subsequent reduction of the double bond would then yield the desired saturated alcohol. This approach allows for the assembly of the carbon skeleton prior to the establishment of the alcohol functionality. The reaction generally offers good control over stereochemistry and functional group tolerance. nih.gov

One-Pot Synthetic Procedures for Substituted Arylpropanols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and resource utilization. google.comnih.govcore.ac.uk For the synthesis of substituted arylpropanols, one-pot procedures have been developed that combine several transformations. For instance, a one-pot approach could involve the in-situ generation of an organometallic reagent followed by its addition to an aldehyde, or a sequence of tandem reactions. researchgate.netacs.orgnih.gov These methods are particularly valuable for creating libraries of compounds for screening purposes and for streamlining synthetic routes to complex molecules. evitachem.comacs.org Research has demonstrated the successful one-pot synthesis of various chiral β-heterosubstituted alcohols and 1,3-diarylpropan-1-ols with high yields and enantioselectivities. researchgate.netacs.org

Asymmetric Synthesis of Enantiopure this compound

The production of enantiomerically pure this compound is crucial for its application in the pharmaceutical industry. Asymmetric synthesis, which favors the formation of a specific stereoisomer, is the preferred method to achieve this. Various techniques, including catalytic asymmetric hydrogenation and enzyme-catalyzed processes, have been developed to synthesize the desired enantiopure compound.

Catalytic Asymmetric Hydrogenation of Ketones

Catalytic asymmetric hydrogenation of the corresponding ketone, 4'-fluoropropiophenone, is a prominent method for producing enantiopure this compound. researchgate.netsigmaaldrich.com This process involves the use of a chiral catalyst to selectively reduce the ketone to the desired alcohol enantiomer.

Iridium-based catalysts have shown high efficiency in this transformation. For instance, the hydrogenation of 4'-fluoropropiophenone using an iridium catalyst with a specific chiral ligand in tetrahydrofuran (THF) under 50 bar of hydrogen pressure at 25°C resulted in a 98% enantiomeric excess (ee) and a 92% yield of the target alcohol. The choice of the chiral ligand is critical as it dictates the stereochemical outcome by creating a chiral environment around the metal center, which facilitates the preferential binding of one face of the ketone. While effective, the scalability of this method can be limited by the cost of the catalyst, prompting research into catalyst recycling strategies.

| Catalyst System | Temperature (°C) | Pressure (bar) | Solvent | ee (%) | Yield (%) |

| Ir/L5 | 25 | 50 | THF | 98 | 92 |

| Ir/L7 | 25 | 50 | THF | 95 | 88 |

Enzyme-Catalyzed Enantioselective Processes

Enzymatic methods offer an environmentally friendly alternative for the synthesis of enantiopure this compound. These processes utilize enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

Lipase-mediated kinetic resolution is a widely used enzymatic method. mdpi.comnih.gov In this process, a lipase (B570770) enzyme selectively catalyzes the acylation of one enantiomer of racemic this compound, leaving the other enantiomer unreacted. researchgate.netthieme-connect.com

Candida antarctica lipase B (CALB) is a commonly employed lipase for this purpose. In a typical procedure, the racemic alcohol is subjected to transesterification with an acyl donor, such as vinyl acetate, in the presence of CALB. The (S)-enantiomer is preferentially acylated, allowing for the isolation of the unreacted (R)-enantiomer with high enantiomeric purity. For example, using CALB in toluene (B28343) at 40°C for 24 hours can achieve a 99% ee for the (R)-enantiomer with a 45% yield. A significant drawback of kinetic resolution is the theoretical maximum yield of 50% for a single enantiomer. This limitation can be addressed by incorporating an in-situ racemization catalyst, a process known as dynamic kinetic resolution (DKR), which can increase the yield to over 85% while maintaining high enantiomeric excess.

A two-step enzymatic process involving enantiomer-selective acylation followed by hydrolysis can be used to obtain both enantiomers of this compound with high purity. researchgate.netthieme-connect.com Initially, a lipase from Pseudomonas fluorescens (LAK) is used for the enantiomer-selective acylation of the racemic alcohol. researchgate.netthieme-connect.com To produce the (S)-enantiomer, the reaction is allowed to proceed beyond the 50% conversion mark. researchgate.netthieme-connect.com Conversely, to obtain the (R)-enantiomer, the reaction is stopped at a lower conversion to yield the enantiomerically enriched (R)-ester. researchgate.netthieme-connect.com This ester is then subjected to hydrolysis using a lipase from Candida rugosa (CRL) to yield the (R)-alcohol. researchgate.netthieme-connect.com This method has been successfully applied to analogues, yielding (S)-alcohols with 99% ee and 34-42% yield, and (R)-alcohols with 97-99% ee and 18-24% yield. researchgate.netthieme-connect.com

Chiral Ligand and Catalyst Development in Asymmetric Synthesis

The development of new and efficient chiral ligands and catalysts is a continuous effort in the field of asymmetric synthesis. nih.govresearchgate.netresearchgate.net Axially chiral biphenyl (B1667301) ligands, for instance, have been designed and evaluated for their effectiveness in various asymmetric reactions. nih.govresearchgate.net The modular nature of these ligands allows for fine-tuning of their steric and electronic properties by modifying substituent groups at different positions on the biphenyl backbone, which can lead to improved reactivity and enantioselectivity. researchgate.net

In the context of producing chiral alcohols like this compound, chiral phosphoric acids derived from these biphenyl scaffolds have been used as catalysts. nih.gov For example, a specific chiral phosphoric acid catalyst, (S)-CPA-4, has been shown to afford (S)-1-(4-fluorophenyl)propan-1-ol with a 98% yield and 93% ee in a model reaction. nih.gov The continuous development of such catalysts is crucial for advancing practical and efficient asymmetric synthesis. nih.govresearchgate.net

Stereochemical Control and Diastereoselectivity in Synthesis

Achieving high stereochemical control is paramount in the synthesis of complex molecules with multiple stereocenters. nih.govmit.edu In the synthesis of analogues of this compound, such as those containing additional chiral centers, controlling both enantioselectivity and diastereoselectivity is essential. researchgate.net

The stereochemical outcome of a reaction can be influenced by various factors, including the choice of catalyst, ligand, and reaction conditions. nih.gov For example, in the catalytic asymmetric addition of nucleophiles to ketones, the electronic and steric properties of both the substrate and the catalyst play a crucial role in determining which face of the ketone is attacked, thereby controlling the configuration of the newly formed stereocenter. nih.gov Furthermore, in reactions that generate two or more stereocenters, the relative orientation of these centers (diastereoselectivity) must also be controlled. This can be achieved through catalyst control, where the chiral catalyst dictates the approach of the reactants, or through substrate control, where existing stereocenters in the substrate influence the formation of new ones. mit.edu The development of stereodivergent strategies, which allow for the selective synthesis of any possible stereoisomer of a product, is a significant goal in modern asymmetric synthesis. mit.edu

Derivatization and Functionalization Strategies for this compound and Analogues

The chemical scaffold of this compound presents multiple avenues for structural modification, enabling the synthesis of a diverse array of derivatives. These modifications can be broadly categorized into the introduction of new functional groups on the propanol backbone and alterations to the fluorophenyl moiety. Such derivatization is crucial for exploring structure-activity relationships (SAR) in medicinal chemistry and for creating novel compounds with specific physicochemical properties.

Introduction of Additional Functional Groups on the Propanol Backbone

The propanol backbone of this compound is a key site for functionalization, allowing for the introduction of various groups that can significantly alter the molecule's biological activity and chemical characteristics.

One of the most direct modifications is the oxidation of the hydroxyl group . This reaction can convert the secondary alcohol of this compound into the corresponding ketone, 1-(4-fluorophenyl)propan-1-one. This transformation can be achieved using a variety of oxidizing agents. Conversely, the reduction of the corresponding ketone is a common synthetic route to produce this compound and its analogues.

Another important functionalization strategy involves the introduction of amino groups , leading to the formation of amino alcohol derivatives. For instance, 2-amino-3-(4-fluorophenyl)propan-1-ol (B1373434) can be synthesized, which incorporates an amino group on the carbon adjacent to the hydroxyl-bearing carbon. The synthesis of such compounds can be achieved through methods like the reduction of a corresponding nitro compound or the reductive amination of a ketone. A specific example is the synthesis of 1-(4-fluorophenyl)-2-(methylamino)propan-1-ol, also known as 4-fluoroephedrine. nih.gov These amino alcohol derivatives are valuable in medicinal chemistry due to their potential interactions with biological targets.

Furthermore, the hydroxyl group can be involved in esterification reactions with carboxylic acids to form esters, or it can be further functionalized to create more complex structures, such as the introduction of a phenoxyphenoxy moiety via etherification. evitachem.comsmolecule.com

The table below summarizes key functionalization strategies on the propanol backbone.

| Functionalization Strategy | Reactant/Reagent | Resulting Functional Group/Derivative | Reference |

| Oxidation | Oxidizing agents | Ketone (1-(4-fluorophenyl)propan-1-one) | |

| Introduction of Amino Group | Ammonia and reducing agent | Amino alcohol (e.g., 2-amino-3-(4-fluorophenyl)propan-1-ol) | |

| Methylamination | - | Methylamino alcohol (1-(4-fluorophenyl)-2-(methylamino)propan-1-ol) | nih.gov |

| Esterification | Carboxylic acid | Ester | evitachem.com |

| Etherification | Phenolic compounds | Ether (e.g., phenoxyphenoxy derivative) | smolecule.com |

Modifications of the Fluorophenyl Moiety

The fluorophenyl ring of this compound offers another site for derivatization, primarily through substitution reactions on the aromatic ring.

The fluorine atom itself can undergo nucleophilic aromatic substitution , which allows for the introduction of a variety of other functional groups. smolecule.com This provides a pathway to synthesize derivatives with different electronic and steric properties on the phenyl ring.

Additionally, other halogens or functional groups can be introduced onto the phenyl ring. For example, the synthesis of 1-(3-chloro-4-fluorophenyl)propan-1-ol (B2945664) demonstrates the introduction of a chlorine atom to the aromatic ring. evitachem.com This type of modification can be achieved through electrophilic aromatic substitution reactions. The presence of different substituents on the phenyl ring can significantly influence the compound's interaction with biological targets.

The table below outlines key modifications of the fluorophenyl moiety.

| Modification Strategy | Resulting Derivative Example | Synthetic Approach | Reference |

| Nucleophilic Aromatic Substitution | Various substituted phenyl derivatives | Reaction with nucleophiles | smolecule.com |

| Introduction of Chlorine | 1-(3-Chloro-4-fluorophenyl)propan-1-ol | Chlorination reactions | evitachem.com |

Synthetic Routes to Related Fluorophenyl Propanol Derivatives

A variety of synthetic methodologies are employed to produce this compound and its numerous derivatives. The choice of synthetic route often depends on the desired stereochemistry and the specific functional groups to be incorporated.

A common approach for the synthesis of this compound and its analogues is the reduction of the corresponding ketone , such as 1-(4-fluorophenyl)propan-1-one. This reduction can be carried out using various reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For large-scale industrial production, catalytic hydrogenation processes are often employed.

Aldol (B89426) condensation represents another key synthetic strategy. For instance, (S)-2-(4-fluorophenyl)propanal can be synthesized via the aldol condensation of 4-fluorobenzaldehyde (B137897) with propanal. smolecule.com This aldehyde can then be reduced to the corresponding alcohol.

Grignard reactions are also utilized in the synthesis of more complex derivatives. For example, the synthesis of 1-chloro-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-propanol involves a Grignard reaction between 2-chlorobenzyl chloride and 2-chloro-4'-fluoroacetophenone. google.com

For the creation of large libraries of derivatives for screening purposes, solid-phase synthesis methodologies have been developed. mdpi.comnih.gov This approach allows for the systematic modification of the core structure to generate a multitude of compounds with diverse functionalities.

The following table provides a summary of synthetic routes to related fluorophenyl propanol derivatives.

| Synthetic Route | Starting Materials Example | Product Example | Reference |

| Reduction of Ketone | 1-(4-Fluorophenyl)-2-propanone | (2R)-1-(4-Fluorophenyl)-2-propanol | |

| Aldol Condensation | 4-Fluorobenzaldehyde and propanal | (S)-2-(4-Fluorophenyl)propanal | smolecule.com |

| Grignard Reaction | 2-Chlorobenzyl chloride and 2-chloro-4'-fluoroacetophenone | 1-Chloro-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-propanol | google.com |

| Solid-Phase Synthesis | Resin-bound starting materials | Libraries of diverse derivatives | mdpi.comnih.gov |

| Lipase-Catalyzed Synthesis | Racemic alcohols | Enantiomerically enriched products | evitachem.com |

Chemical Reactivity and Mechanistic Studies of 1 4 Fluorophenyl Propan 1 Ol

Reaction Pathways of the Hydroxyl Group

The hydroxyl (-OH) group is the most reactive site on the aliphatic chain, participating in a range of reactions including oxidation, esterification, dehydration, and nucleophilic substitution.

Oxidation Reactions (e.g., to Ketones)

As a secondary benzylic alcohol, 1-(4-fluorophenyl)propan-1-ol can be readily oxidized to form the corresponding ketone, 1-(4-fluorophenyl)propan-1-one. This transformation is a fundamental process in organic synthesis. rsc.org The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions, scale, and functional group tolerance. researchgate.net For instance, systems utilizing photocatalysts with air as the oxidant offer a green chemistry approach. rsc.org Other common methods involve reagents based on chromium, manganese, or activated peroxides. tandfonline.com

| Oxidizing Agent/System | Product | General Conditions |

|---|---|---|

| Chromic acid (H₂CrO₄) | 1-(4-fluorophenyl)propan-1-one | Aqueous acid |

| Pyridinium (B92312) chlorochromate (PCC) | 1-(4-fluorophenyl)propan-1-one | Anhydrous dichloromethane (B109758) (CH₂Cl₂) |

| m-Chloroperbenzoic acid (MCPBA) / HCl | 1-(4-fluorophenyl)propan-1-one | N,N-Dimethylformamide (DMF) at room temperature tandfonline.com |

| Thioxanthenone / Air (O₂) | 1-(4-fluorophenyl)propan-1-one | Photochemical reaction, visible light rsc.org |

Esterification Processes

Esterification is the process where this compound reacts with a carboxylic acid or its derivative to form an ester. centre-univ-mila.dz One of the most common methods is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). centre-univ-mila.dz Alternatively, more reactive acylating agents like acid anhydrides (e.g., acetic anhydride) or acyl chlorides can be used, often in the presence of a base like pyridine (B92270) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to achieve higher yields under milder conditions. chemguide.co.uk

| Acylating Agent | Ester Product | Catalyst/Conditions |

|---|---|---|

| Acetic acid (CH₃COOH) | 1-(4-fluorophenyl)propyl acetate | H₂SO₄ (catalyst), heat |

| Acetic anhydride (B1165640) ((CH₃CO)₂O) | 1-(4-fluorophenyl)propyl acetate | Pyridine or DMAP, room temperature chemguide.co.uk |

| Benzoyl chloride (C₆H₅COCl) | 1-(4-fluorophenyl)propyl benzoate | Pyridine, room temperature |

Dehydration to Alkenes

The elimination of a water molecule from this compound, known as dehydration, yields an alkene. ucalgary.ca This reaction is typically catalyzed by strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at elevated temperatures. ucalgary.cayoutube.com The mechanism for a secondary alcohol like this proceeds via an E1 pathway. youtube.com The process begins with the protonation of the hydroxyl group by the acid, converting it into a good leaving group (water). study.com The water molecule then departs, forming a secondary benzylic carbocation. This carbocation is relatively stable due to resonance with the aromatic ring. Finally, a base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond and yielding 1-(4-fluorophenyl)prop-1-ene.

| Catalyst | Temperature | Primary Product |

|---|---|---|

| Concentrated Sulfuric Acid (H₂SO₄) | High Temperature (>150°C) scielo.br | 1-(4-fluorophenyl)prop-1-ene |

| Phosphoric Acid (H₃PO₄) | High Temperature | 1-(4-fluorophenyl)prop-1-ene |

| Alumina (Al₂O₃) | High Temperature | 1-(4-fluorophenyl)prop-1-ene |

Nucleophilic Reactivity

In nucleophilic substitution reactions, the hydroxyl group of this compound can be replaced by a nucleophile. However, the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org To facilitate its departure, the reaction must be conducted under acidic conditions, where the hydroxyl group is first protonated by a strong acid (e.g., HBr, HCl) to form an oxonium ion (-OH₂⁺). msu.edulibretexts.org This creates a much better leaving group, water (H₂O). For a secondary benzylic alcohol, the reaction can then proceed via an Sₙ1 mechanism, involving the formation of the stable secondary benzylic carbocation intermediate, which is subsequently attacked by the halide nucleophile. libretexts.org

| Reagent | Product | General Mechanism |

|---|---|---|

| Hydrobromic Acid (HBr) | 1-(1-bromo-propyl)-4-fluorobenzene | Sₙ1 libretexts.org |

| Hydrochloric Acid (HCl) / ZnCl₂ | 1-(1-chloro-propyl)-4-fluorobenzene | Sₙ1 |

| Thionyl Chloride (SOCl₂) | 1-(1-chloro-propyl)-4-fluorobenzene | Sₙi (Internal Nucleophilic Substitution) |

Reactivity of the Aromatic Ring

The aromatic ring of this compound is generally less reactive than the hydroxyl group. Its reactivity is influenced by the attached fluorine atom and the propanol (B110389) substituent.

Substitution Reactions at the Fluorine Atom

Direct substitution of the fluorine atom on the aromatic ring is challenging due to the high strength of the carbon-fluorine bond. However, under specific conditions, fluorine can act as a leaving group in a process known as nucleophilic aromatic substitution (SₙAr). youtube.com This reaction does not typically occur on electron-rich or neutral aromatic rings. For an SₙAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro or carbonyl group) positioned ortho or para to the leaving group. youtube.comyoutube.com

In the case of this compound itself, the alkyl alcohol substituent is not sufficiently electron-withdrawing to facilitate SₙAr. However, if the alcohol is first oxidized to the ketone 1-(4-fluorophenyl)propan-1-one, the strongly deactivating para-carbonyl group makes the ipso-carbon (the carbon attached to the fluorine) highly electrophilic and susceptible to attack by strong nucleophiles. researchgate.net In this context, fluorine's high electronegativity, which makes the C-F bond strong, also makes it a good leaving group for SₙAr because it strongly polarizes the ipso-carbon, facilitating the initial nucleophilic attack which is the rate-determining step. youtube.com

| Substrate | Nucleophile | Product Example | Conditions |

|---|---|---|---|

| 1-(4-fluorophenyl)propan-1-one (activated substrate) | Sodium methoxide (B1231860) (NaOCH₃) | 1-(4-methoxyphenyl)propan-1-one | Polar aprotic solvent (e.g., DMSO), heat |

| 1-(4-fluorophenyl)propan-1-one (activated substrate) | Ammonia (NH₃) | 1-(4-aminophenyl)propan-1-one | High temperature and pressure |

Influence of Fluorine on Aromatic Reactivity

The presence of a fluorine atom on the phenyl ring of this compound significantly modifies the electronic properties and reactivity of the aromatic system. This influence is a result of the dual electronic nature of fluorine: it exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). researchgate.netacs.org

The inductive effect operates through the sigma (σ) bonds, where the high electronegativity of fluorine polarizes the carbon-fluorine bond, drawing electron density away from the aromatic ring. researchgate.net This effect tends to deactivate the ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene (B151609). researchgate.net

Conversely, the resonance effect involves the donation of electron density from one of fluorine's lone pairs into the aromatic pi (π) system. This donation increases the electron density primarily at the ortho and para positions. While fluorine's resonance donation is weaker than that of other halogens, its interplay with the powerful inductive effect leads to unique reactivity patterns. researchgate.net

Notably, in electrophilic aromatic substitution reactions, the para position of fluorobenzene (B45895) can be more reactive than a single position on benzene itself. acs.org This is attributed to the ability of the fluorine atom to effectively stabilize the positive charge of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction, particularly when the electrophile attacks the para position. researchgate.net Compounds with fluorine in the para position can display exceptionally high reactivity due to fluorine's ability to stabilize this positive charge. researchgate.net The introduction of fluorine can also profoundly influence the physical and chemical properties of the molecule, such as the acidity of the benzylic hydroxyl group. nih.govnbinno.com Furthermore, the strength of the carbon-fluorine bond often enhances the metabolic stability of fluorinated compounds in pharmaceutical applications. nbinno.com

| Halogen | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on EAS Reactivity |

|---|---|---|---|

| Fluorine (F) | Strongly Deactivating | Weakly Activating | Weakly Deactivating (ortho, para-directing) |

| Chlorine (Cl) | Deactivating | Weakly Activating | Deactivating (ortho, para-directing) |

| Bromine (Br) | Deactivating | Weakly Activating | Deactivating (ortho, para-directing) |

| Iodine (I) | Weakly Deactivating | Weakly Activating | Weakly Deactivating (ortho, para-directing) |

General Reaction Mechanisms

The this compound molecule contains a secondary alcohol functional group, which is the primary site for many typical reactions. Additionally, this alcohol can undergo elimination to form an alkene, which then opens up further reaction pathways.

Typical Alcohol Reactions:

Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone, 1-(4-fluorophenyl)propan-1-one. evitachem.com This reaction typically involves common oxidizing agents like chromic acid or pyridinium chlorochromate (PCC).

Esterification: In the presence of a carboxylic acid and an acid catalyst, this compound can undergo esterification to form an ester. evitachem.com

Nucleophilic Substitution: The hydroxyl group is a poor leaving group, but it can be protonated in acidic conditions to form a good leaving group (water). A subsequent nucleophilic attack can lead to substitution products. For example, reaction with anhydrous PCl5 can replace the hydroxyl group with a chlorine atom. chemistryguru.com.sg

Typical Alkene Reactions (via Dehydration): Acid-catalyzed dehydration of this compound would yield 1-(4-fluorophenyl)prop-1-ene. This alkene could then undergo various electrophilic addition reactions.

Hydration: The acid-catalyzed addition of water across the double bond would regenerate the starting alcohol, this compound. libretexts.org This reaction is the reverse of the dehydration process and follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. libretexts.orgmnstate.edu

Hydrogenation: In the presence of a metal catalyst such as platinum or nickel, the alkene can be reduced by molecular hydrogen (H₂) to form 1-(4-fluorophenyl)propane. libretexts.org

Hydrohalogenation: The addition of a hydrogen halide (e.g., HBr) across the double bond would also follow Markovnikov's rule, with the bromine atom adding to the benzylic carbon to form 1-bromo-1-(4-fluorophenyl)propane, as this proceeds via the more stable benzylic carbocation. libretexts.org

Halogenation: The addition of a halogen like bromine (Br₂) would result in the formation of 1,2-dibromo-1-(4-fluorophenyl)propane. libretexts.org

Rearrangement reactions in molecules like this compound are typically mediated by the formation of a carbocation intermediate. When the alcohol is treated with a strong acid, the hydroxyl group is protonated and subsequently leaves as a water molecule. This generates a secondary benzylic carbocation at the carbon atom attached to the 4-fluorophenyl ring.

This specific carbocation exhibits considerable stability due to two main factors:

Resonance: The positive charge is delocalized into the adjacent aromatic ring, spreading the charge over several atoms and thus stabilizing the intermediate.

Inductive Effect: The ethyl group attached to the carbocation center provides some stabilizing inductive electron donation.

Because of the inherent stability of this secondary benzylic carbocation, it is less prone to undergo skeletal rearrangements like the Wagner-Meerwein shift. msu.edu A 1,2-hydride shift from the adjacent methylene (B1212753) group would result in a less stable, simple secondary carbocation. Therefore, reactions proceeding through this carbocation intermediate are expected to yield products primarily from direct nucleophilic attack at the benzylic position, rather than from rearranged structures. While rearrangements like the Pinacol or Beckmann could occur in related derivatives (diols or oximes, respectively), they are not characteristic of the parent alcohol itself under standard conditions that generate the benzylic carbocation. msu.eduwiley-vch.de

The Prins reaction is a powerful one-pot reaction that involves the acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.orgnrochemistry.com While this compound is an alcohol, it can serve as a precursor for a Prins reaction by first undergoing an in-situ acid-catalyzed dehydration to form the reactive alkene, 1-(4-fluorophenyl)prop-1-ene.

The general mechanism proceeds as follows:

Carbonyl Protonation: The acid catalyst (either a protic acid like H₂SO₄ or a Lewis acid like BF₃·OEt₂) protonates the aldehyde (e.g., formaldehyde), creating a highly electrophilic oxonium ion. wikipedia.orgnrochemistry.com

Electrophilic Attack: The in-situ generated alkene, 1-(4-fluorophenyl)prop-1-ene, uses its π-electrons to attack the activated aldehyde. This forms a new carbon-carbon bond and generates a carbocation intermediate, which is stabilized by the adjacent 4-fluorophenyl group. wikipedia.org

Nucleophilic Capture/Elimination: The fate of this carbocationic intermediate is highly dependent on the reaction conditions. wikipedia.orgorganic-chemistry.org

The versatility of the Prins reaction provides mechanistic insights based on the products formed. For instance, using a stoichiometric amount of a Lewis acid like BF₃·OEt₂ can lead to a Prins fluorination reaction, where the Lewis acid itself serves as a fluoride (B91410) source to quench the carbocation, yielding a fluorinated product. beilstein-journals.org

| Reaction Condition | Typical Nucleophile/Process | Resulting Product |

|---|---|---|

| Aqueous protic acid (e.g., H₂SO₄) | Water | 1,3-Diol |

| Anhydrous conditions | Proton elimination | Allylic Alcohol |

| Excess formaldehyde (B43269), low temperature | Second formaldehyde molecule | Dioxane |

| Acetic acid as solvent | Acetate | 1,3-Acetoxyester |

Spectroscopic Characterization Methodologies for Structural and Stereochemical Elucidation Excluding Basic Identification Data

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

NMR spectroscopy is a powerful, non-destructive analytical tool that exploits the magnetic properties of atomic nuclei. It provides precise information about the molecular structure, including the connectivity of atoms and the electronic environment of specific nuclei such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while spin-spin coupling between neighboring protons provides information about their connectivity.

In the ¹H NMR spectrum of 1-(4-Fluorophenyl)propan-1-ol, distinct signals corresponding to the aromatic, methine, methylene (B1212753), methyl, and hydroxyl protons are observed. The aromatic protons on the fluorophenyl ring typically appear as multiplets in the downfield region (around 7.00-7.35 ppm) due to the deshielding effect of the aromatic ring current and the influence of the fluorine substituent. rsc.org The proton attached to the carbinol carbon (the -CHOH group) appears as a quartet around 4.89 ppm, split by the adjacent methylene protons. rsc.org The hydroxyl proton (-OH) often presents as a broad singlet, with its chemical shift being variable and dependent on concentration and solvent; in one reported spectrum, it appears at 1.88 ppm. rsc.org The methylene protons (-CH₂) of the propyl group are diastereotopic and appear as a multiplet, while the terminal methyl protons (-CH₃) give rise to a triplet signal further upfield.

Table 1: Representative ¹H NMR Spectral Data for this compound Solvent: CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (Ar-H) | 7.31–7.35 | Multiplet | - |

| Aromatic (Ar-H) | 7.00–7.04 | Multiplet | - |

| Methine (CHOH) | 4.89 | Quartet | 6.4 |

| Hydroxyl (OH) | 1.88 | Singlet | - |

| Methylene (CH₂) | 1.71-1.81 | Multiplet | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), ¹³C-¹³C spin-spin coupling is negligible, resulting in a spectrum where each unique carbon atom typically produces a single peak.

The ¹³C NMR spectrum of this compound shows distinct signals for each carbon atom. The carbon atom bonded to the fluorine (C-F) exhibits a large chemical shift and is significantly influenced by the high electronegativity of fluorine, appearing far downfield. rsc.org The other aromatic carbons also appear in the downfield region (115-142 ppm). rsc.org The carbinol carbon (-CHOH) is observed around 75 ppm, while the aliphatic carbons of the propyl chain appear in the upfield region of the spectrum. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for this compound Solvent: CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Aromatic (C-F) | 162.0 (d, J=243.8 Hz) |

| Quaternary Aromatic (C-CHOH) | 141.5 |

| Aromatic (CH) | 127.0 |

| Aromatic (CH) | 115.2 |

| Methine (CHOH) | 75.5 |

| Methylene (CH₂) | 32.0 |

Note: The signal for the carbon attached to fluorine often appears as a doublet due to coupling with the ¹⁹F nucleus.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. aiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. wikipedia.org It also has a very wide chemical shift range, which makes the spectrum highly sensitive to subtle changes in the fluorine's electronic environment. aiinmr.comhuji.ac.il

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides confirmation of the fluorine's presence and its position on the phenyl group. For compounds containing a 4-fluorophenyl moiety, the ¹⁹F chemical shift is typically observed in the range of -114 to -115 ppm relative to a standard like CFCl₃. nih.gov This technique is particularly useful in confirming the successful incorporation of fluorine during synthesis and for studying interactions that may affect the electronic environment of the fluorine atom. aiinmr.com

Since this compound is a chiral molecule, determining its enantiomeric purity or enantiomeric excess (ee) is crucial, particularly in pharmaceutical and stereoselective synthesis applications. NMR spectroscopy can be adapted for this purpose through the use of chiral auxiliary agents. libretexts.org

Two common methods are:

Chiral Derivatizing Agents (CDAs): The chiral alcohol is reacted with a chiral agent (like Mosher's acid) to form a mixture of diastereomers. semanticscholar.org These diastereomers are chemically distinct and will exhibit separate signals in the ¹H or ¹⁹F NMR spectrum. nih.govbath.ac.uk The relative integration of these distinct signals allows for the precise calculation of the enantiomeric ratio. semanticscholar.org

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the chiral alcohol. libretexts.org The CSA forms transient, weak diastereomeric complexes with each enantiomer through non-covalent interactions. unipi.it This interaction creates slightly different magnetic environments for the enantiomers, leading to the splitting of what was a single peak into two separate peaks in the NMR spectrum. libretexts.org The ratio of the integrals of these separated peaks corresponds directly to the ratio of the enantiomers. This method is advantageous as it is non-destructive and does not require chemical modification of the analyte. unipi.it

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as FT-IR, measure the vibrations of bonds within a molecule. These vibrations occur at specific frequencies, providing a characteristic "fingerprint" that allows for the identification of functional groups.

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The infrared spectrum of this compound displays characteristic absorption bands that confirm its structure.

The most prominent feature is a broad, strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. docbrown.info The broadness of this peak is due to intermolecular hydrogen bonding. libretexts.org The C-H stretching vibrations of the aliphatic propyl group are observed just below 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations appear as a series of bands in the 1450-1610 cm⁻¹ region. rsc.org A strong absorption corresponding to the C-O stretching of the secondary alcohol is typically found in the 1050-1150 cm⁻¹ range. rsc.org Furthermore, a distinct and often strong band attributable to the C-F stretching vibration is expected, typically in the 1210-1230 cm⁻¹ region, confirming the presence of the fluorine substituent on the aromatic ring.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3363 (broad) | O-H Stretch | Alcohol (-OH) |

| ~2850-3000 | C-H Stretch | Aliphatic (sp³) |

| ~1605 | C=C Stretch | Aromatic Ring |

| ~1510 | C=C Stretch | Aromatic Ring |

| ~1220 | C-F Stretch | Aryl Fluoride (B91410) |

| ~1084 | C-O Stretch | Secondary Alcohol |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an essential tool for confirming the molecular structure of this compound by providing its exact molecular weight and information about its fragmentation patterns. chemguide.co.uk Soft ionization techniques, such as Electrospray Ionization (ESI), are typically employed to minimize fragmentation and observe the intact molecular ion. nih.gov For this compound (molecular formula C₉H₁₁FO, molecular weight 154.18 g/mol ), ESI-MS would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 155.19.

High-Resolution Mass Spectrometry (HRMS) can further confirm the elemental composition by measuring the mass with very high accuracy, distinguishing it from other compounds with the same nominal mass. mdpi.com

Tandem mass spectrometry (MS/MS) or analysis under higher-energy ionization conditions like Electron Ionization (EI) can be used to study the molecule's fragmentation pathways. uni-saarland.de The fragmentation of the molecular ion provides corroborating evidence for the proposed structure.

| Ion Species | Expected m/z | Method of Generation / Description |

|---|---|---|

| [M]⁺• | 154.08 | Molecular ion (radical cation) from Electron Ionization (EI). |

| [M+H]⁺ | 155.09 | Protonated molecule from Electrospray Ionization (ESI). |

| [M-H₂O]⁺• | 136.07 | Loss of a neutral water molecule from the molecular ion. |

| [M-C₂H₅]⁺ | 125.05 | Alpha-cleavage resulting in the loss of an ethyl radical. This [C₇H₆FO]⁺ fragment is expected to be a prominent peak. |

| [C₆H₄F]⁺ | 95.03 | Fluorophenyl cation, resulting from further fragmentation. |

Electronic Spectroscopy for Chiral Recognition

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral species, can be directly observed in the gas phase using advanced electronic spectroscopy techniques. These methods typically involve forming diastereomeric complexes between the target molecule (e.g., (R)-1-(4-Fluorophenyl)propan-1-ol) and a chiral partner molecule in a supersonic jet expansion. The subtle differences in the intermolecular interactions within these homochiral (e.g., R-R) and heterochiral (e.g., R-S) complexes lead to distinct spectroscopic signatures. rsc.org

Resonant Two-Photon Ionization (R2PI) is a highly sensitive and selective technique used to obtain electronic spectra of jet-cooled molecules. utah.edunih.gov In an R2PI experiment, the first photon excites the molecule from its ground electronic state (S₀) to an excited state (S₁). A second photon then ionizes the molecule from this excited state. By scanning the wavelength of the first laser and monitoring the ion signal, the S₁ ← S₀ electronic spectrum is recorded.

For chiral recognition studies, the R2PI spectra of the diastereomeric complexes are measured. The different geometries and binding energies of the homochiral versus the heterochiral complexes result in shifts in the electronic transition energies. rsc.org This means the origin band (the 0-0 transition) of the S₁ ← S₀ spectrum will appear at slightly different frequencies for each diastereomer, providing clear evidence of chiral recognition. rsc.org

Infrared Depletion Spectroscopy, often used in conjunction with R2PI, provides vibrational information for the ground electronic state of the mass-selected complexes. In this double-resonance technique, the R2PI laser is fixed on a specific electronic transition of one of the diastereomeric complexes. A tunable infrared laser is then introduced prior to the R2PI laser pulse. rsc.org

When the IR laser is resonant with a vibrational frequency of the complex (such as the O-H stretch involved in hydrogen bonding), the complex absorbs the IR photon and may dissociate. This leads to a decrease, or depletion, in the R2PI ion signal. By scanning the IR laser's frequency, the vibrational spectrum of the selected complex is obtained. Chiral recognition is demonstrated by observing different vibrational frequencies, particularly for the modes involved in the intermolecular binding, for the homochiral and heterochiral complexes. rsc.org

| Diastereomeric Complex | Technique | Observed Spectroscopic Feature | Hypothetical Value |

|---|---|---|---|

| (R)-FPP + (R)-Butan-2-ol (Homochiral) | R2PI | S₁ ← S₀ Origin Band | ν₀ |

| IR Depletion | O-H Stretch Frequency | ν(OH)ₕₒₘₒ | |

| (R)-FPP + (S)-Butan-2-ol (Heterochiral) | R2PI | S₁ ← S₀ Origin Band | ν₀ + Δν |

| IR Depletion | O-H Stretch Frequency | ν(OH)ₕₑₜₑᵣₒ |

*FPP denotes this compound. A non-zero Δν and a difference between ν(OH)ₕₒₘₒ and ν(OH)ₕₑₜₑᵣₒ would indicate chiral recognition.

Chiroptical Spectroscopy for Absolute Configuration Determination

Determining the absolute configuration (AC) of a chiral molecule—whether it is the (R) or (S) enantiomer—is crucial in many fields. Chiroptical spectroscopy provides a powerful, non-destructive method for this determination directly in the solution phase. spectroscopyeurope.com

Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light during a vibrational transition. researchgate.net A VCD spectrum displays both positive and negative bands, and the spectra of two enantiomers are mirror images of each other. biotools.us This property makes VCD an ideal technique for determining the absolute configuration of molecules like this compound. nih.govrsc.org

The process for AC determination using VCD involves a synergistic approach combining experimental measurement and theoretical calculation: nih.gov

Experimental Measurement: The VCD and IR spectra of an enantiomerically enriched sample of this compound are measured.

Computational Modeling: The possible low-energy conformations of the molecule are identified. Using Density Functional Theory (DFT), the theoretical IR and VCD spectra are calculated for one of the enantiomers (e.g., the (S)-enantiomer). The spectrum for the (R)-enantiomer is simply the inverse of the calculated (S) spectrum.

Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectra for both the (R) and (S) configurations. The absolute configuration of the experimental sample is assigned based on which calculated spectrum provides the best match in terms of the signs and relative intensities of the VCD bands. biotools.us

| Vibrational Region (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (S)-enantiomer | Calculated VCD Sign for (R)-enantiomer | Assignment |

|---|---|---|---|---|

| ~1450 | (+) | (+) | (-) | The experimental data match the calculated spectrum for the (S)-enantiomer, thus assigning the absolute configuration as S. |

| ~1300 | (-) | (-) | (+) | |

| ~1150 | (+) | (+) | (-) | |

| ~1080 | (-) | (-) | (+) |

Note: This table is hypothetical and for illustrative purposes only.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule from its electronic structure. These methods can determine optimized geometry, electronic distribution, and spectroscopic features.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a broad range of chemical systems. DFT calculations can be used to determine various molecular properties, including:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles of the most stable conformation.

Vibrational Frequencies: Simulating infrared and Raman spectra to compare with experimental data and confirm structural assignments.

Electronic Properties: Calculating energies, dipole moments, and atomic charges to understand the molecule's polarity and reactivity.

For compounds similar to 1-(4-Fluorophenyl)propan-1-ol, DFT calculations using basis sets like B3LYP/6-311++G(d,p) have been employed to investigate their structural and electronic characteristics. While specific DFT data for this compound is not available in the search results, such an analysis would provide foundational information about its three-dimensional structure and energetic stability.

Table 1: Representative Data from DFT Calculations (Hypothetical for this compound)

| Property | Calculated Value |

|---|---|

| Total Energy | Data not available in cited sources |

| Dipole Moment | Data not available in cited sources |

| Key Bond Lengths (e.g., C-F, C-O) | Data not available in cited sources |

HOMO-LUMO Energy Analysis

Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions.

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A small energy gap suggests high chemical reactivity and polarizability, indicating that the molecule can be easily excited.

This analysis is used to predict the most likely sites for electrophilic and nucleophilic attack and to understand charge transfer within the molecule. For related molecules, the HOMO-LUMO gap has been calculated to assess reactivity and potential for use in various applications.

Table 2: Frontier Molecular Orbital Properties (Hypothetical for this compound)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available in cited sources |

| LUMO Energy | Data not available in cited sources |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into a familiar Lewis structure of bonds and lone pairs. NBO analysis is used to investigate:

Hybridization: The spd composition of atomic orbitals in bonds.

Charge Delocalization: The interactions between filled (donor) and empty (acceptor) orbitals, which indicate hyperconjugative stability and intramolecular charge transfer (ICT). The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the strength of the delocalization.

This method provides insights into the stability arising from electron delocalization and can reveal non-covalent interactions that influence molecular conformation and reactivity.

Table 3: Key NBO Donor-Acceptor Interactions (Hypothetical for this compound)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|

Molecular Electrostatic Potential (MEP) Studies

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. It plots the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

MEP analysis helps to predict:

Sites for electrophilic and nucleophilic attack.

Regions involved in hydrogen bonding and other intermolecular interactions.

For aromatic compounds, the MEP can show negative potential over the π-system of the rings and positive potential around hydrogen atoms, particularly the hydroxyl proton, indicating its susceptibility to interaction with nucleophiles.

First-Order Hyperpolarizability Calculations

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. Computational methods, often DFT, are used to calculate the static first-order hyperpolarizability (β₀) and its components.

The magnitude of β is highly dependent on intramolecular charge transfer. Molecules with strong electron donor and acceptor groups connected by a π-conjugated system often exhibit high NLO activity. Calculations on similar organic molecules often compare the resulting hyperpolarizability to that of a standard reference material like urea. For this compound, the presence of the electron-withdrawing fluorine atom and the phenyl ring could lead to a modest NLO response, though specific calculations are not available.

Table 4: Calculated First-Order Hyperpolarizability (Hypothetical for this compound)

| Component | Value (a.u.) |

|---|---|

| βx | Data not available in cited sources |

| βy | Data not available in cited sources |

| βz | Data not available in cited sources |

| β_total | Data not available in cited sources |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of why a particular reaction proceeds and how its efficiency can be improved.

For an alcohol like this compound, computational studies could be applied to investigate various reactions, such as:

Oxidation: Modeling the conversion of the secondary alcohol to the corresponding ketone, 1-(4-fluorophenyl)propan-1-one.

Dehydration: Elucidating the mechanism for the elimination of water to form an alkene.

Substitution Reactions: Investigating the pathways for replacing the hydroxyl group.

While specific computational studies on the reaction mechanisms of this compound were not found in the search results, the application of these theoretical methods would provide valuable insights into its chemical transformations.

Energy Barrier Calculations for Regioselectivity

Computational quantum mechanics is a powerful tool for predicting the regioselectivity of chemical reactions. By calculating the activation energy barriers (ΔG‡) for all possible reaction pathways, chemists can determine the most likely product. The pathway with the lowest energy barrier is kinetically favored and will correspond to the major product formed.

For instance, in reactions where this compound might be formed or used as a reactant, different regioisomers could be possible. Density Functional Theory (DFT) is commonly employed to model these reaction pathways. The process involves:

Identifying all potential intermediates and transition states for each reaction path.

Optimizing the geometry of each of these structures.

Calculating their free energies.

The difference in free energy between the reactants and each transition state gives the activation energy barrier.

A clear pattern often emerges where the energy difference between competing transition states (ΔΔG‡) directly correlates with the observed product ratio. researchgate.net Studies on the enantioselective fluorination of allylic alcohols have demonstrated that even subtle structural changes in a catalyst or additive can invert enantioselectivity, corresponding to a ΔΔG‡ range of up to 3 kcal/mol. nih.gov Although specific energy barrier calculations for reactions involving this compound are not detailed in the available literature, this computational approach remains the standard methodology for predicting its regiochemical outcomes.

Transition State Analysis

Transition state (TS) analysis is fundamental to understanding reaction mechanisms and selectivity. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the lowest energy path from reactants to products. Computational analysis of the TS geometry provides a snapshot of the bond-forming and bond-breaking processes.

Key aspects of transition state analysis include:

Geometric Parameters: Examining the bond lengths and angles in the TS structure reveals which bonds are partially formed or broken. For example, in analyzing the formation of imidazole derivatives, changes in dihedral angles in the transition state geometry were found to correlate with steric hindrance that dictates the reaction's outcome. researchgate.net

Vibrational Frequency Analysis: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the stretching of a bond that is breaking).

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations map the reaction pathway from the transition state down to the corresponding reactants and products, confirming that the identified TS connects the correct points on the potential energy surface.

By comparing the energies and geometries of different possible transition states, researchers can rationalize why one reaction pathway is favored over another, providing a detailed molecular-level understanding of the reaction mechanism.

Intermolecular Interactions and Chiral Recognition Mechanisms

As a chiral molecule, this compound can engage in diastereomeric interactions with other chiral molecules. These interactions are central to enantioselective synthesis, separation, and biological activity. Computational and spectroscopic studies on closely related chiral fluorinated aryl alcohols provide significant insight into these recognition phenomena.

Binding Energy Studies of Diastereomeric Adducts

The stability of complexes formed between chiral molecules is quantified by their binding energy. In chiral recognition, the difference in binding energy between homochiral (e.g., R with R) and heterochiral (R with S) adducts determines the degree of enantiomeric discrimination.

Studies on the diastereomeric adducts of a similar molecule, (S)-1-(4-fluorophenyl)ethanol, with (R)- and (S)-2-butanol in the gas phase have shown that the homochiral complex is more stable than the heterochiral one. This difference in stability, a direct measure of chiral recognition, was experimentally evaluated to be greater than 0.60 kcal/mol. Density Functional Theory (DFT) calculations are instrumental in corroborating these experimental findings and providing a structural basis for the observed energy differences.

| Complex Type | Diastereomeric Pair | Relative Stability | Binding Energy Difference (kcal/mol) |

| Homochiral | (S)-1-(4-fluorophenyl)ethanol • (S)-2-butanol | More Stable | > 0.60 |

| Heterochiral | (S)-1-(4-fluorophenyl)ethanol • (R)-2-butanol | Less Stable |

Table 1: Comparison of binding energy between homochiral and heterochiral diastereomeric adducts of a 1-(4-fluorophenyl)ethanol analog. Data reflects a higher stability for the homochiral complex.

Hydrogen Bonding and Hydrophobic Interactions

The primary forces driving the formation of diastereomeric adducts involving alcohols are hydrogen bonding and weaker, yet significant, hydrophobic interactions.

Hydrogen Bonding: The hydroxyl (-OH) group in this compound is a potent hydrogen bond donor and acceptor. In the formation of diastereomeric complexes, a primary hydrogen bond typically forms between the -OH groups of the interacting molecules. Spectroscopic techniques, such as infrared depletion spectroscopy, can probe these interactions by identifying shifts in the O-H stretching frequency upon complex formation.

Hydrophobic Interactions: Weaker interactions, including van der Waals forces and C-H•••π interactions between the alkyl groups and the fluorophenyl ring, provide the additional stabilization necessary for chiral discrimination. The specific geometry of these secondary interactions often differs significantly between the more stable and less stable diastereomeric pairs. The interplay between strong, directional hydrogen bonds and weaker, dispersive hydrophobic forces is crucial for effective chiral recognition.

Structural Differences in Homochiral and Heterochiral Complexes

For the adducts of 1-(4-fluorophenyl)ethanol and 2-butanol, calculations showed that the most significant structural divergence lies in the interaction of the alkyl groups of the 2-butanol with the aromatic ring of the fluorinated alcohol. In the more stable homochiral complex, these secondary interactions are optimized, leading to a tighter and more energetically favorable arrangement. In contrast, the heterochiral complex may experience steric hindrance or less favorable van der Waals contacts, resulting in a lower binding energy.

Crystal Structure Analysis and Supramolecular Interactions

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions, leading to a specific supramolecular architecture. While a specific crystal structure for this compound is not available, analysis of related propanols and fluorinated aryl compounds allows for a well-grounded prediction of its solid-state behavior.

The dominant interactions expected to dictate the crystal packing are hydrogen bonds originating from the hydroxyl group. Studies on propanol (B110389) and its halogenated derivatives show a strong tendency to form chain-like motifs via O-H•••O hydrogen bonds. nih.govacs.org

C-H•••O and C-H•••F Interactions: The aromatic and aliphatic C-H bonds can act as weak hydrogen bond donors to the oxygen and fluorine atoms of neighboring molecules.

π-π Stacking: The electron-rich fluorophenyl rings can stack upon one another, an interaction that is common in aromatic compounds and contributes significantly to crystal stability.

Halogen-based Interactions: The fluorine atom can participate in various stabilizing interactions, including halogen bonds and dipole-dipole interactions.

Hirshfeld surface analysis is a computational tool used to visualize and quantify these diverse intermolecular contacts within a crystal lattice. By mapping the close contacts between neighboring molecules, a fingerprint plot can be generated that summarizes the percentage contribution of each type of interaction to the total crystal packing. For example, in related fluorinated and chlorinated phenyl derivatives, Hirshfeld analysis often reveals a high percentage of H•••H, C•••H, and O•••H contacts, underscoring the importance of even weak hydrogen bonding and van der Waals forces in defining the supramolecular assembly. researchgate.net

| Interaction Type | Description | Potential Role in this compound Crystal Structure |

| O-H•••O Hydrogen Bond | Strong, directional interaction between hydroxyl groups. | Primary force driving the formation of chains or cyclic motifs. |

| C-H•••O Hydrogen Bond | Weak interaction between a C-H bond and an oxygen atom. | Connects the primary hydrogen-bonded chains into a 3D network. |

| C-H•••π Interaction | An aliphatic or aromatic C-H bond interacting with the face of the phenyl ring. | Contributes to the overall packing efficiency. |

| π-π Stacking | Overlap of aromatic π-systems. | Stabilizes the crystal lattice through parallel or offset stacking of fluorophenyl rings. |

| Halogen Interactions | Interactions involving the fluorine atom (e.g., C-H•••F). | Provides additional directional stabilization to the crystal packing. |

Table 2: Predicted supramolecular interactions and their likely roles in the crystal structure of this compound, based on analysis of analogous compounds.

X-ray Crystallography Studies of Related Compounds

A study on the related compound, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, offers a relevant crystallographic model. benthamopen.com The analysis revealed that this compound crystallizes in the monoclinic P21/n space group. benthamopen.com The crystal structure is stabilized by intermolecular hydrogen bonds, specifically an O-H···N bond between the hydroxyl group and the nitrogen atom of an adjacent pyridine (B92270) ring. benthamopen.com This type of interaction is fundamental in directing the supramolecular architecture of the crystal.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 5.3664(15) |

| b (Å) | 8.343(2) |

| c (Å) | 25.056(6) |

| β (°) | 93.837(15) |

| Molecules per Unit Cell (Z) | 4 |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. biointerfaceresearch.comacs.org By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the forces governing crystal packing. biointerfaceresearch.com

| Contact Type | Contribution (%) |

|---|---|

| H···H | >90% (collectively for all hydrogen contacts) |

| C—H···O | Significant, forms layers |

| C—H···S | Significant, forms tapes |

Halogen Bonding in Crystal Engineering

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile like a lone pair of electrons. nih.govnih.gov This interaction arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.gov The strength of this bond typically increases with the polarizability of the halogen, following the trend F ≪ Cl < Br < I. nih.gov

Thermodynamic Property Calculations

Thermodynamic properties are essential for understanding the stability, reactivity, and phase behavior of a chemical compound. While extensive experimental thermodynamic data for this compound is limited, computational methods like Density Functional Theory (DFT) can provide reliable estimates. researchgate.netresearchgate.net Studies on similar molecules, such as propanol isomers, have demonstrated the accuracy of methods like B3LYP in predicting properties such as heat capacity, enthalpy, and Gibbs free energy. researchgate.net

For a structurally similar ketone, 1-Propanone, 1-(4-fluorophenyl)-, various thermodynamic properties have been calculated using the Joback and Crippen methods. chemeo.com These calculations provide valuable estimations for parameters like boiling point, enthalpy of formation, and Gibbs free energy of formation. chemeo.com Such computational data is instrumental in predicting the behavior of this compound in various chemical processes and environments.

| Property | Value | Unit | Method |

|---|---|---|---|

| ΔfG° (Standard Gibbs free energy of formation) | -196.05 | kJ/mol | Joback |

| ΔfH°gas (Enthalpy of formation at standard conditions) | -312.72 | kJ/mol | Joback |

| ΔvapH° (Enthalpy of vaporization at standard conditions) | 44.50 | kJ/mol | Joback |

| Tboil (Normal Boiling Point Temperature) | 490.12 | K | Joback |

| logPoct/wat (Octanol/Water partition coefficient) | 2.418 | Crippen |

Applications of 1 4 Fluorophenyl Propan 1 Ol and Its Derivatives in Advanced Organic Synthesis

Role as Building Blocks in Complex Molecule Construction

The utility of 1-(4-Fluorophenyl)propan-1-ol in synthesis is largely defined by its identity as a chiral arylpropanol. The presence of a stereogenic center at the carbinol carbon means that it can be used to introduce specific three-dimensional arrangements into a target molecule, a critical feature for inducing biological activity.

Precursors for Pharmaceutically Relevant Scaffolds

The 4-fluorophenylpropanol scaffold is a key constituent in a variety of pharmaceutically active compounds. The introduction of a fluorine atom into a drug candidate can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. amazonaws.com Consequently, this compound and its direct derivatives, such as the corresponding amines and amino alcohols, serve as crucial intermediates in the synthesis of new therapeutic agents.

Research has demonstrated the versatility of this scaffold in accessing diverse pharmacological profiles. amazonaws.com For instance, derivatives have been investigated for their potential as hybrid compounds with both antihypertensive and antioxidant properties. amazonaws.com The chiral amine derivative, 1-(4-fluorophenyl)propan-1-amine, is considered a pivotal component in pharmaceutical research, with studies indicating its ability to modulate neurotransmitter systems by potentially increasing dopamine and serotonin levels in the brain.

Furthermore, the core structure is integral to more complex molecules with significant therapeutic potential. The development of neuroprotective agents, such as certain N-methyl-D-aspartate (NMDA) receptor antagonists, has utilized the 4-fluorophenyl moiety within larger, more complex piperidine structures. The arylpropanolamine framework is also central to the structure of many beta-blockers, a class of drugs used to manage cardiovascular diseases.

Below is a table summarizing pharmaceutically relevant scaffolds and molecules derived from or related to the this compound structure.

| Scaffold/Molecule Class | Therapeutic Area | Role of this compound Moiety |

| Arylpropanolamine Derivatives | Cardiovascular, CNS | Core structural backbone, potential antihypertensive, antioxidant, and neurotransmitter-modulating activities. amazonaws.com |

| Chiral 1-(4-Fluorophenyl)propylamines | CNS Disorders | Key intermediate for molecules targeting dopamine and serotonin pathways. |

| 4-Fluorophenyl-Substituted Piperidines | Neuroprotection | Building block for complex antagonists of the NMDA receptor. |